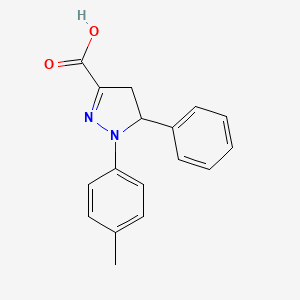

1-(4-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the phenyl rings, and the carboxylic acid group. The pyrazole ring is a heterocyclic ring, which means it contains atoms of at least two different elements. In this case, those elements are carbon and nitrogen .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The pyrazole ring, being a heterocycle, might undergo reactions at the nitrogen atoms. The phenyl rings might undergo electrophilic aromatic substitution reactions, and the carboxylic acid group could participate in various reactions such as esterification or amide formation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic. The compound might also exhibit polarity due to the presence of polar functional groups .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocycles

Pyrazole carboxylic acid derivatives serve as critical building blocks in the synthesis of heterocyclic compounds, highlighting their significance in creating diverse classes of biologically active molecules. Their unique reactivity facilitates the generation of various heterocycles, which are essential for developing new pharmaceuticals and materials (Gomaa & Ali, 2020).

Anticancer Agents Development

The Knoevenagel condensation products, including pyrazole derivatives, have demonstrated substantial anticancer activity. These compounds target various cancer mechanisms, including DNA, microtubules, and several kinases, underscoring their potential in cancer therapy (Tokala, Bora, & Shankaraiah, 2022).

Biological Applications

Pyrazole carboxylic acid and its derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antidepressant effects. This versatility makes them valuable scaffolds for medicinal chemistry, offering opportunities for developing treatments for various diseases (Cetin, 2020).

Optoelectronic Materials

Functionalized heteroaromatic compounds, including those derived from pyrazole carboxylic acids, play crucial roles in creating novel optoelectronic materials. Their incorporation into π-extended conjugated systems is invaluable for developing luminescent elements and photoelectric conversion elements, which are critical for electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Inhibition Studies

Understanding the inhibition mechanisms of various bioactive compounds, including carboxylic acids, is essential for developing more robust strains of microorganisms for industrial applications. Research into the inhibitory effects of carboxylic acids on biocatalysts highlights the importance of structural optimization to enhance microbial resistance and productivity (Jarboe, Royce, & Liu, 2013).

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-12-7-9-14(10-8-12)19-16(11-15(18-19)17(20)21)13-5-3-2-4-6-13/h2-10,16H,11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGVCVOERNHAIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2823607.png)

![(1R)-2-[(tert-butoxy)carbonyl]-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid](/img/structure/B2823610.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2823611.png)

![5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/no-structure.png)

![4-[1-(5-Methanesulfonylpyridin-2-yl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2823628.png)